Azetidin-1-yl(azetidin-3-yl)methanone
Overview
Description
Azetidin-1-yl(azetidin-3-yl)methanone is a compound belonging to the class of azetidines, which are four-membered nitrogen-containing heterocycles. These compounds are of significant interest in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity .
Preparation Methods
The synthesis of azetidin-3-ylazetidin-1-ylmethanone can be achieved through various synthetic routes. One common method involves the intramolecular cyclization of open-chain structures or the reduction of readily available 2-azetidinones . Industrial production methods often involve the use of metal-based catalysts to facilitate the cyclization process, ensuring high yield and purity .
Chemical Reactions Analysis
Azetidin-1-yl(azetidin-3-yl)methanone undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. The reactivity of azetidines is driven by the considerable ring strain, which makes them more reactive compared to other heterocycles . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Major products formed from these reactions often include various substituted azetidines and other nitrogen-containing compounds .
Scientific Research Applications
Azetidin-1-yl(azetidin-3-yl)methanone has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, azetidines are explored for their potential as therapeutic agents due to their ability to interact with biological targets . Additionally, they are used in the development of new materials and polymers, taking advantage of their unique structural properties .
Mechanism of Action
The mechanism of action of azetidin-3-ylazetidin-1-ylmethanone involves its interaction with specific molecular targets, leading to various biological effects. The compound’s ring strain and nitrogen content make it particularly reactive, allowing it to participate in a range of biochemical pathways. These interactions can modulate the activity of enzymes and receptors, leading to potential therapeutic effects .
Comparison with Similar Compounds
Azetidin-1-yl(azetidin-3-yl)methanone can be compared to other similar compounds such as aziridines and pyrrolidines. While aziridines are three-membered nitrogen-containing rings and pyrrolidines are five-membered, azetidines offer a unique balance of ring strain and stability . This makes azetidin-3-ylazetidin-1-ylmethanone particularly useful in applications where both reactivity and stability are required .
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research. Its unique structural properties and reactivity make it a valuable tool in organic synthesis, medicinal chemistry, and material science.
Properties
IUPAC Name |
azetidin-1-yl(azetidin-3-yl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O/c10-7(6-4-8-5-6)9-2-1-3-9/h6,8H,1-5H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVMHFLKYUIUXIZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)C(=O)C2CNC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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